2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 445303-65-1) is a boronic ester featuring a phenyl ring substituted with a difluoromethyl (-CF₂H) group at the ortho position and a fluorine atom at the para position. The dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and facilitates its use in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the boron atom’s electrophilic character . This compound is critical in synthesizing fine chemicals and intermediates, leveraging its unique reactivity profile for constructing complex organic frameworks .
Properties
IUPAC Name |
2-[2-(difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)10-6-5-8(15)7-9(10)11(16)17/h5-7,11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQBSMWJMSUIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of aromatic compounds followed by the introduction of the boronic ester moiety. One common method includes the use of difluoromethylating agents such as bromodifluoromethane in the presence of a base and a suitable catalyst. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Common Reaction Types
The compound engages in reactions characteristic of boronic esters, including cross-coupling reactions , nucleophilic substitutions , and esterification processes .
Suzuki-Miyaura Coupling
A primary application involves palladium-catalyzed cross-coupling with aryl halides or triflates. For example:
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Reagents : Pd catalyst (e.g., [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium), base (e.g., potassium carbonate), solvents (e.g., dioxane/water mixtures).
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Conditions : Microwave irradiation (120°C) or conventional heating (60°C under reflux) .
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Outcome : Formation of biaryl or heteroaryl compounds with high efficiency.
Nucleophilic Substitution
The boronate ester undergoes substitution reactions with nucleophiles (e.g., hydroxyl or amino groups), facilitated by its electron-deficient boron center. This is critical in biological interactions (e.g., enzyme inhibition) and material science .
Esterification
The compound is synthesized via esterification of boronic acids with pinacol (2,3-dimethyl-1,3-butadiene diol), a common method for stabilizing boronic acids. This involves:
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Reagents : Pinacol, magnesium sulfate (as a dehydrating agent).
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Conditions : Stirring under inert atmosphere (argon) for 16 hours .
Cross-Coupling Mechanism
In Suzuki-Miyaura coupling:
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Oxidative addition : Pd(0) catalyst oxidizes to Pd(II) upon reaction with aryl halide.
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Transmetallation : Boronate ester replaces the aryl ligand on Pd(II), forming a Pd-B intermediate.
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Reductive elimination : Release of biaryl product and regeneration of Pd(0) .
Substitution Mechanism
The boronate ester acts as a Lewis acid , accepting electrons from nucleophiles (e.g., hydroxyl groups). This facilitates substitution, forming covalent bonds with targets (e.g., proteins).
Reaction Optimization
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Catalyst Selection : Pd-based catalysts (e.g., [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium) are preferred for efficient coupling .
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Fluorine Influence : The difluoromethyl and fluorophenyl groups enhance electronic stability and metabolic persistence , critical for biological applications.
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Solvent Choice : Polar aprotic solvents (e.g., dioxane) and protic additives (e.g., water) optimize reaction rates in cross-couplings .
Structural and Stability Considerations
The compound’s dioxaborolane ring and tetramethyl substituents confer stability, enabling compatibility with a range of reaction conditions. Fluorinated groups reduce susceptibility to hydrolysis, extending its utility in aqueous systems.
Scientific Research Applications
Organic Synthesis
Role as a Reagent
This compound serves as a versatile reagent in organic synthesis. Its dioxaborolane structure facilitates the formation of carbon-carbon bonds through reactions such as Suzuki coupling. This is critical for constructing complex organic molecules that are foundational in pharmaceutical chemistry and materials science .
Case Study: Synthesis of Difluorinated Compounds
A notable application involved synthesizing difluorinated compounds that exhibit enhanced biological properties. The modified protocols using this compound improved yield and efficiency compared to traditional methods, showcasing its utility in developing new chemical entities with potential therapeutic effects.
Pharmaceutical Development
Enhancing Drug Efficacy
In pharmaceutical research, this compound is utilized to synthesize boron-containing compounds that can enhance drug efficacy and selectivity. Its ability to create fluorinated derivatives is particularly significant since these derivatives often demonstrate improved biological activity and stability, making them valuable in drug formulation .
Case Study: Pharmacological Profiles
Research indicates that compounds similar to 2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit promising pharmacological profiles. These include anti-inflammatory and analgesic properties attributed to their ability to modulate specific biological pathways.
Material Science
Improving Material Properties
In material science, this compound is employed to enhance the properties of polymers and coatings. Its incorporation can significantly improve thermal stability and chemical resistance—attributes that are crucial for industrial applications .
| Material Property | Impact of Compound |
|---|---|
| Thermal Stability | Enhanced performance under heat |
| Chemical Resistance | Increased durability against solvents |
Catalysis
Facilitating Chemical Reactions
The compound acts as a catalyst in various chemical reactions, promoting faster and more efficient processes essential for both industrial and laboratory settings. Its unique structural features allow it to participate effectively in catalytic cycles .
Summary
The applications of This compound span multiple scientific disciplines. Its role in organic synthesis as a reagent for forming carbon-carbon bonds is pivotal for creating complex molecules. In pharmaceuticals, it aids in developing compounds with enhanced therapeutic properties. In material science, it improves the performance characteristics of polymers and coatings. Finally, its catalytic capabilities contribute to more efficient chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The difluoromethyl and fluorophenyl groups contribute to the compound’s reactivity and stability, allowing it to interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of arylboronic esters allows for tailored applications in medicinal chemistry, materials science, and catalysis. Below is a detailed comparison of the target compound with analogous derivatives:
Structural Variations and Properties
Reactivity Trends
- Electron-Withdrawing Groups (EWGs): The target compound’s -CF₂H and 4-F substituents increase boron’s electrophilicity, improving Suzuki-Miyaura coupling yields compared to methoxy -substituted analogs (e.g., 2-(2-(difluoromethyl)-4-methoxyphenyl)-dioxaborolane, CAS: 2604517-15-7), where -OCH₃ donates electrons, reducing reactivity .
- Steric Effects: Derivatives with bulky groups (e.g., benzyloxy in 2-[4-(benzyloxy)-3-fluorophenyl]-dioxaborolane, CAS: 1352134-67-8) exhibit slower reaction kinetics due to hindered boron accessibility .
Stability and Handling
- Bromine-containing analogs (e.g., 850567-57-6) require stringent storage (-20°C) due to hydrolytic sensitivity, whereas the target compound is stable at room temperature under nitrogen .
- Fluorinated derivatives (e.g., 243145-83-7) generally exhibit superior shelf life compared to chlorinated variants (e.g., 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-dioxaborolane, CAS: 1426337-41-8), which may degrade under prolonged light exposure .
Biological Activity
2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H18BFO2
- CAS Number : 53216796
This structure includes a dioxaborolane ring that is known for its stability and reactivity in various chemical environments. The difluoromethyl and fluorophenyl groups are significant for enhancing the compound's biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. This inhibition is primarily through the modulation of signaling pathways such as the MAPK pathway, which plays a critical role in cell growth and survival .
- Antioxidant Properties : The presence of fluorine atoms in the structure may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress .
- Interaction with Biological Targets : The dioxaborolane moiety allows for interaction with various biological targets, potentially leading to altered cellular responses. This feature is particularly useful in drug design for targeting specific pathways in disease processes.
Therapeutic Applications
The compound has potential applications in several therapeutic areas:
- Cancer Treatment : Preliminary studies indicate that it may act as an anti-cancer agent by inhibiting tumor growth through targeted action on cancer cells .
- Neurological Disorders : Given its ability to cross the blood-brain barrier due to its lipophilic nature, there is potential for its use in treating neurological disorders related to oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Q. What are the standard synthetic routes for preparing 2-[2-(difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative method involves reacting a brominated or chlorinated precursor (e.g., 2-(difluoromethyl)-4-fluoro-1-bromobenzene) with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in 1,4-dioxane under inert atmosphere at 90°C for 24 hours . Post-reaction, the mixture is extracted with ethyl acetate, washed with sodium bicarbonate, and purified via column chromatography. Yields range from 40–60%, with purity confirmed by NMR and LC-MS.
Q. How can researchers characterize the purity and structural integrity of this boronate ester?
Key characterization methods include:
- ¹H/¹³C/¹⁹F NMR : To verify the absence of protodeboronation and confirm substituent positions. For example, the difluoromethyl group shows distinct splitting patterns in ¹⁹F NMR .
- LC-MS : To assess purity (>95%) and molecular ion consistency with the expected formula (e.g., C₁₃H₁₅B₂F₃O₂) .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in related dioxaborolane derivatives (e.g., ferrocenylphenyl analogs) .
Advanced Research Questions
Q. How can computational methods optimize Suzuki-Miyaura cross-coupling reactions involving this boronate ester?
Quantum chemical calculations (e.g., DFT) can predict reactivity by analyzing transition states and electron density distributions. For instance:
- Reaction path search : Identifies favorable coupling partners by evaluating steric and electronic effects of aryl halides .
- Solvent/catalyst screening : Computational models (e.g., COSMO-RS) predict solvent compatibility (e.g., THF vs. dioxane) and catalyst performance (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) .
Experimental validation involves kinetic studies (e.g., variable-temperature NMR) to correlate computed activation energies with observed reaction rates .
Q. How should researchers resolve contradictions in reported reaction yields for this compound?
Yield discrepancies often arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₂H) may slow transmetallation. Compare yields with meta- vs. para-fluoro analogs .
- Catalyst loading : Trials with 1–5 mol% Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(Amphos)) can identify optimal conditions .
- Purification challenges : Use preparative HPLC or recrystallization (e.g., hexane/EtOAC) to isolate pure product from byproducts like deboronation species .
Q. What strategies enhance the stability of this boronate ester under aqueous or protic conditions?
- Steric protection : The tetramethyl dioxaborolane ring improves hydrolytic stability compared to unsubstituted analogs. Stability assays in pH 7–9 buffers show <10% decomposition over 72 hours .
- Storage : Anhydrous conditions (e.g., molecular sieves) at -20°C in dark vials prevent boronic acid formation .
- In situ derivatization : Conversion to trifluoroborate salts (via KHF₂) enhances stability for long-term storage .
Methodological Considerations
Q. How to design experiments assessing the compound’s reactivity in multi-step syntheses?
- Sequential coupling : Perform Suzuki-Miyaura coupling first, followed by functional group transformations (e.g., deprotection of pinacol boronate). Monitor intermediates via TLC and ¹¹B NMR to detect boronate degradation .
- Competition experiments : Compare reactivity with electronically diverse aryl halides (e.g., electron-rich vs. electron-poor) to establish substrate scope .
Q. What analytical techniques are critical for detecting decomposition products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
